

Unraveling Tenacissoside X: A Technical Guide to Structure Elucidation by NMR Spectroscopy

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Compound of Interest		
Compound Name:	Tenacissoside X	
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A comprehensive guide for researchers, scientists, and drug development professionals detailing the nuclear magnetic resonance (NMR) spectroscopic analysis and structure elucidation of the novel steroidal glycoside, **Tenacissoside X**.

This whitepaper provides an in-depth look at the methodologies employed to determine the complex architecture of **Tenacissoside X**, a compound of significant interest in natural product chemistry. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, the precise connectivity and stereochemistry of this molecule have been established. This guide serves as a technical resource, presenting the experimental protocols and a thorough analysis of the spectral data that were pivotal in this structural determination.

Introduction

Tenacissoside X is a newly isolated polyoxypregnane glycoside, a class of compounds known for their diverse biological activities. The structural elucidation of such complex natural products is a challenging task that relies heavily on modern spectroscopic techniques. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful tool for providing detailed insights into the molecular framework. This document outlines the systematic approach taken to decipher the structure of **Tenacissoside X**, from the assignment of individual proton and carbon signals to the establishment of long-range correlations that piece the molecular puzzle together.



Experimental Protocols

The structural determination of **Tenacissoside X** was accomplished through a series of high-resolution NMR experiments. The sample was dissolved in deuterated pyridine (C5D5N) for all measurements.

Instrumentation: All NMR spectra were acquired on a Bruker AVANCE III 600 MHz spectrometer equipped with a cryoprobe.

1D NMR Spectroscopy:

- ¹H NMR: The proton NMR spectrum was recorded to identify the chemical shifts and coupling constants of all hydrogen atoms in the molecule.
- ¹³C NMR: The carbon NMR spectrum was acquired to determine the chemical shifts of all carbon atoms.

2D NMR Spectroscopy:

- COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment was performed to identify proton-proton spin coupling networks, establishing vicinal relationships within the aglycone and sugar moieties.
- HSQC (Heteronuclear Single Quantum Coherence): This experiment was used to correlate directly attached proton and carbon pairs, enabling the assignment of carbons bearing protons.
- HMBC (Heteronuclear Multiple Bond Correlation): Long-range correlations between protons
 and carbons (typically over two to three bonds) were established using the HMBC
 experiment. This was crucial for connecting different structural fragments, including the
 linkage between the aglycone and the sugar units, and for assigning quaternary carbons.
- NOESY (Nuclear Overhauser Effect Spectroscopy): Through-space correlations between protons were identified with a NOESY experiment, which provided critical information for determining the relative stereochemistry of the molecule.



Data Presentation: NMR Spectroscopic Data for Tenacissoside X

The complete ¹H and ¹³C NMR assignments for the aglycone and sugar moieties of **Tenacissoside X** are presented in the following tables. Assignments were confirmed through a combination of COSY, HSQC, and HMBC experiments.

Table 1: ¹H and ¹³C NMR Data for the Aglycone of **Tenacissoside X** (in C5D5N, 600 MHz for ¹H, 150 MHz for ¹³C)



Position	δС (ррт)	δΗ (ppm, mult., J in Hz)
1	38.1	1.65, m; 1.95, m
2	30.2	1.80, m; 2.10, m
3	78.5	4.10, m
4	39.5	1.70, m; 2.40, m
5	141.2	-
6	122.1	5.60, d (5.4)
7	33.1	2.15, m; 2.30, m
8	78.9	4.80, dd (9.0, 7.2)
9	45.3	2.50, m
10	40.1	-
11	72.1	5.95, dd (10.8, 4.8)
12	75.3	5.80, d (10.8)
13	55.4	-
14	85.1	-
15	35.2	2.05, m; 2.25, m
16	28.1	1.90, m; 2.20, m
17	88.2	-
18	15.1	1.30, s
19	19.5	1.25, s
20	210.1	-
21	27.8	2.35, s
11-OBz	165.5	-
12-OBz	166.1	-



Benzoyl-H	-	7.50-8.20, m	

Table 2: ¹H and ¹³C NMR Data for the Sugar Moieties of **Tenacissoside X** (in C5D5N, 600 MHz for ¹H, 150 MHz for ¹³C)

Position	δC (ppm)	δΗ (ppm, mult., J in Hz)
β-D-Oleandropyranosyl		
1'	96.9	4.58, dd (9.8, 1.8)
2'	35.1	2.10, m; 2.45, m
3'	78.2	3.80, m
4'	82.5	3.50, dd (9.6, 3.0)
5'	70.1	3.90, m
6'	18.2	1.36, d (5.5)
3'-OCH3	57.9	3.66, s
β-D-Cymaropyranosyl		
1"	99.1	4.79, d (8.1)
2"	36.2	2.05, m; 2.50, m
3"	77.9	3.85, m
4"	83.1	3.55, dd (9.5, 3.1)
5"	71.2	4.00, m
6"	18.5	1.25, d (6.0)
3"-OCH3	58.1	3.37, s

Visualization of Experimental Workflow and Structural Connectivity

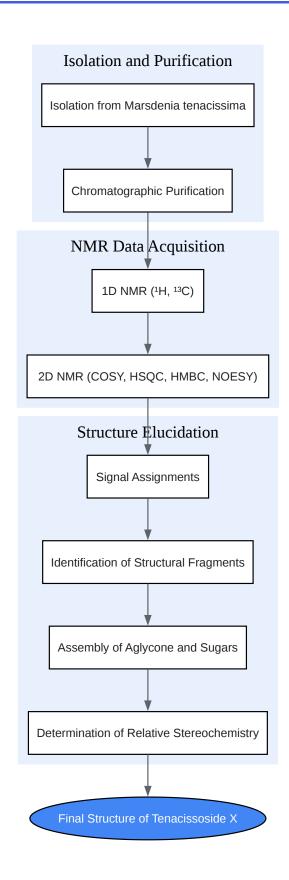


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The following diagrams illustrate the logical flow of the structure elucidation process and the key correlations that were instrumental in defining the molecular architecture of **Tenacissoside X**.

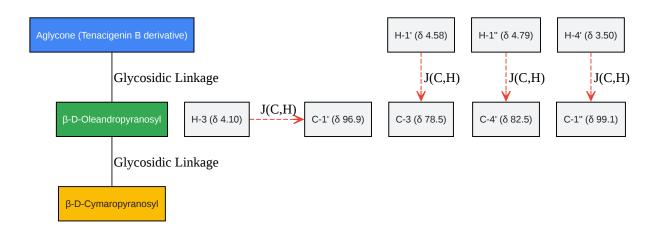




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Caption: Workflow for the structure elucidation of **Tenacissoside X**.





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Caption: Key HMBC correlations establishing the glycosidic linkages in **Tenacissoside X**.

Conclusion

The application of a comprehensive suite of 1D and 2D NMR experiments has enabled the unambiguous structure determination of **Tenacissoside X**. The detailed analysis of ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY spectra allowed for the complete assignment of all proton and carbon signals, the establishment of the connectivity within the aglycone and sugar moieties, the sequence of the sugar units, and the elucidation of the relative stereochemistry. This technical guide provides a clear and detailed account of the methodologies and data that were foundational to this structural elucidation, offering a valuable resource for researchers in the field of natural product chemistry and drug discovery.

 To cite this document: BenchChem. [Unraveling Tenacissoside X: A Technical Guide to Structure Elucidation by NMR Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12422014#tenacissoside-x-structure-elucidation-using-nmr]

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